molecular formula C10H13NO3 B1326792 ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate CAS No. 876490-64-1

ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B1326792
CAS No.: 876490-64-1
M. Wt: 195.21 g/mol
InChI Key: DBHJKDODZRFMQN-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 3-position, an acetyl group at the 5-position, and a methyl group at the 2-position of the pyrrole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Mechanism of Action

The mechanism of action, targets, and biochemical pathways of a compound depend on its specific structure and the functional groups it contains. In general, these compounds can interact with various biological targets, such as enzymes or receptors, leading to changes in cellular processes and biochemical pathways .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. These factors can affect the bioavailability of the compound, or the proportion of the compound that enters the circulation and is able to have an active effect .

The action of a compound can also be influenced by environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Biochemical Analysis

Biochemical Properties

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that can further participate in cellular signaling pathways . Additionally, its interaction with proteins involved in cellular detoxification processes highlights its potential in modulating cellular redox states .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by activating pro-apoptotic signaling pathways . Furthermore, it can alter gene expression profiles related to oxidative stress and inflammation, thereby impacting cellular homeostasis . Its role in cellular metabolism is also noteworthy, as it can affect the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can result in altered pharmacokinetics of co-administered drugs. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underscore its potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in the formation of degradation products that may have different biological activities . In in vitro and in vivo studies, the compound has demonstrated consistent effects on cellular function over extended periods, indicating its potential for long-term applications in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of reactive intermediates and the subsequent disruption of cellular homeostasis. Threshold effects have also been observed, where a specific dosage range elicits maximal therapeutic benefits without significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can be metabolized by phase I and phase II enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s influence on metabolic pathways is evident from its ability to modulate the levels of key metabolites, such as reactive oxygen species and glutathione . These interactions highlight its potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins, such as albumin, can influence its distribution within the bloodstream and its subsequent uptake by target tissues . These transport mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The carboxyl group at the 3-position can be esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-diones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or further to an alkane.

    Substitution: Electrophilic substitution reactions can occur at the 2-position of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Corresponding alcohols or alkanes.

    Substitution: Halogenated or nitro-substituted pyrroles.

Scientific Research Applications

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:

    Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.

    Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Has a different substitution pattern, affecting its chemical properties and applications.

    Ethyl 1H-pyrrole-3-carboxylate: Lacks both the methyl and acetyl groups, making it less complex and with different uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-9(7(3)12)11-6(8)2/h5,11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHJKDODZRFMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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